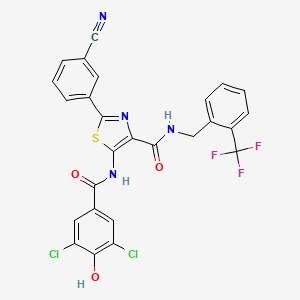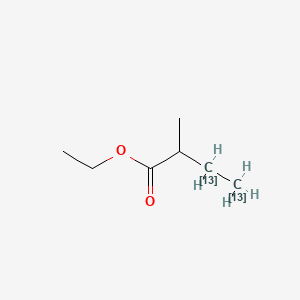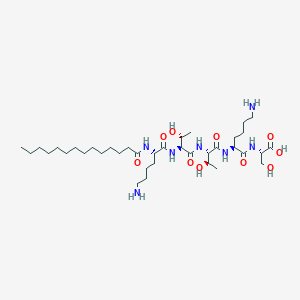
Gly-gly-arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-gly-arg typically involves the stepwise coupling of the amino acids glycine and arginine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The resulting dipeptide is then coupled with arginine under similar conditions to form the tripeptide this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple the amino acids in a controlled environment. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-gly-arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide bonds.
Substitution: The amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Modified peptides with reduced peptide bonds.
Substitution: Alkylated peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Gly-gly-arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in cell adhesion and signaling pathways.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Used in the production of bio-compatible materials and as a component in various biochemical assays .
Wirkmechanismus
Gly-gly-arg exerts its effects through interactions with specific molecular targets and pathways. The arginine residue is known to interact with integrin receptors on cell surfaces, facilitating cell adhesion and signaling. This interaction is crucial for various cellular processes, including migration, proliferation, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-arg-gly-asp-ser: Another peptide with similar cell adhesion properties.
Ala-gly-pro-arg-gly-glu: A peptide with applications in bio-compatible materials
Uniqueness
Gly-gly-arg is unique due to its specific sequence and the presence of two glycine residues, which provide flexibility and stability to the peptide structure. This makes it particularly useful in applications requiring stable and flexible peptides .
Eigenschaften
Molekularformel |
C10H20N6O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
HQRHFUYMGCHHJS-LURJTMIESA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)





![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
